![molecular formula C16H16F3N5O3 B2943377 1,4-dioxa-8-azaspiro[4.5]decan-8-yl(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone CAS No. 1396792-30-5](/img/structure/B2943377.png)
1,4-dioxa-8-azaspiro[4.5]decan-8-yl(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a spirocyclic system (1,4-dioxa-8-azaspiro[4.5]decane), a trifluoromethyl group, and a tetrazole ring. Spirocyclic systems are often found in pharmaceuticals and other biologically active compounds due to their three-dimensional structure . The trifluoromethyl group is a common substituent in medicinal chemistry, known for its ability to enhance the metabolic stability and lipophilicity of a compound . Tetrazoles are also common in medicinal chemistry and can act as bioisosteres for carboxylic acids .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the spirocyclic system, which introduces a significant degree of three-dimensionality. The trifluoromethyl group and the tetrazole ring would also contribute to the overall shape and electronic properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .Applications De Recherche Scientifique
Synthesis and Fungicidal Activity
Derivatives similar to the specified compound have been designed and synthesized, showing fungicidal activity against various pathogens. For example, (E)-5-[1-(4-Phenyl-2-oxo-1-oxaspiro[4.5]dec-3-en-3-yl)ethylidene]-2-aminoimidazolin-4-one derivatives exhibit good to excellent inhibition against several fungi, demonstrating the potential of spirocyclic compounds in agricultural and pharmaceutical fungicides (Zhao Yu et al., 2017).
Potential Biolubricant
Compounds derived from oleic acid and incorporating 1,4-dioxaspiro structures have been synthesized and evaluated as potential biolubricants. These novel compounds show promising physicochemical properties for lubrication applications, highlighting the versatility of spirocyclic compounds in industrial applications (Y. S. Kurniawan et al., 2017).
HIV Entry Inhibitors
Spirocyclic compounds have been investigated for their potential as HIV entry inhibitors. Specifically, certain spirocyclic compounds act as potent noncompetitive allosteric antagonists of the CCR5 receptor, offering a novel approach to HIV-1 treatment by blocking virus entry into cells (C. Watson et al., 2005).
Microsomal Epoxide Hydrolase-Catalyzed Hydration
The metabolism of spiro oxetane-containing compounds has been studied, revealing that microsomal epoxide hydrolase can catalyze the hydration and ring opening of the oxetanyl moiety. This research provides insights into the biotransformation of drugs and drug candidates containing oxetane rings, which are valued for their ability to improve drug properties (Xue-Qing Li et al., 2016).
Antitubercular Activity
Structural studies of compounds similar to the specified chemical have shown promising antitubercular activity. The investigation of their structure-activity relationships contributes to the development of new antitubercular drug candidates, demonstrating the potential of spirocyclic compounds in treating tuberculosis (A. Richter et al., 2022).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[2-[4-(trifluoromethyl)phenyl]tetrazol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N5O3/c17-16(18,19)11-1-3-12(4-2-11)24-21-13(20-22-24)14(25)23-7-5-15(6-8-23)26-9-10-27-15/h1-4H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBJCDANCAUTCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.